molecular formula C24H21N3O3S B11515237 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B11515237
M. Wt: 431.5 g/mol
InChI Key: GEUKAFDVCNAVCW-UHFFFAOYSA-N
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Description

3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with N-phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated thieno[2,3-b]pyridine derivatives

Mechanism of Action

The mechanism of action of 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to interfere with phospholipid metabolism by inhibiting phosphoinositide-specific phospholipase C (PI-PLC), leading to the disruption of cellular signaling pathways . Additionally, it may modulate other cellular processes, contributing to its anti-proliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxybenzoyl and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C24H21N3O3S/c1-13-18(23(29)27-16-7-5-4-6-8-16)14(2)26-24-19(13)20(25)22(31-24)21(28)15-9-11-17(30-3)12-10-15/h4-12H,25H2,1-3H3,(H,27,29)

InChI Key

GEUKAFDVCNAVCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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